

4,4'-DMAR synthesis pathway and precursors

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Compound of Interest

Compound Name: *para*-Methylaminorex

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An In-depth Technical Guide on the Synthesis of 4,4'-Dimethylaminorex (4,4'-DMAR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethylaminorex (4,4'-DMAR), also known as *para*-methyl-4-methylaminorex, is a synthetic stimulant of the 2-amino-5-aryloxazoline class.^{[1][2]} It is structurally related to other psychostimulants such as aminorex and 4-methylaminorex (4-MAR).^{[2][3]} First detected in the Netherlands in late 2012, it has since been identified in various countries and has been associated with numerous fatalities.^{[3][4]} This technical guide provides a comprehensive overview of the known synthesis pathways for 4,4'-DMAR, its precursors, and detailed experimental protocols.

Synthesis Pathway Overview

The primary synthesis route for 4,4'-DMAR commences with the precursor 4-methylpropiophenone.^{[3][5]} The synthesis proceeds through a key intermediate, 2-amino-1-(4-methylphenyl)propan-1-ol, also known as 4-methylnorephedrine.^[3] From this intermediate, both the (±)-cis and (±)-trans isomers of 4,4'-DMAR can be synthesized. The stereochemical outcome is dependent on the specific cyclizing agent used.^[3]

Precursors and Reagents

The following table summarizes the key precursors and reagents required for the synthesis of 4,4'-DMAR.

Compound	Role	Notes
4-Methylpropiophenone	Starting Material	Commercially available.[5]
Dichloromethane	Solvent	
Bromine	Reagent for bromination	
Hexamethylenetetramine	Reagent for Delepine reaction	
Ethanol	Solvent	
Hydrochloric acid	Reagent	
Sodium borohydride	Reducing agent	
Methanol	Solvent	
Cyanogen bromide	Cyclizing agent for cis-isomer	
Sodium acetate	Base	
Potassium cyanate	Cyclizing agent for trans-isomer	
Water	Solvent	

Experimental Protocols

The following sections detail the step-by-step experimental procedures for the synthesis of 4,4'-DMAR.

Step 1: Synthesis of 2-Bromo-1-(4-methylphenyl)propan-1-one

- A solution of bromine (5.16 ml, 100 mmol) in dichloromethane (50 ml) is added dropwise to a solution of 4-methylpropiophenone (14.82 g, 100 mmol) in dichloromethane (100 ml).[3]
- The reaction mixture is stirred, and the solvent is removed under reduced pressure to yield the crude product.

Step 2: Synthesis of 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride (4'-methyl-cathinone hydrochloride)

- A solution of 2-bromo-1-(4-methylphenyl)propan-1-one (100 mmol) in chloroform (100 ml) is added to a solution of hexamethylenetetramine (14.0 g, 100 mmol) in chloroform (100 ml).^[3]
- The mixture is stirred at room temperature for 12 hours.^[3]
- The resulting precipitate is filtered, washed with chloroform, and dried.^[3]
- The solid is then refluxed in a mixture of ethanol (150 ml) and concentrated hydrochloric acid (25 ml) for 4 hours.^[3]
- After cooling, the precipitate is filtered, washed with ethanol and diethyl ether, and dried to yield 2-amino-1-(4-methylphenyl)propan-1-one hydrochloride.^[3]

Step 3: Synthesis of 2-Amino-1-(4-methylphenyl)propan-1-ol (4-methylnorephedrine)

- To a solution of 2-amino-1-(4-methylphenyl)propan-1-one hydrochloride (10.0 g, 50 mmol) in methanol (150 ml), sodium borohydride (2.8 g, 75 mmol) is added in portions while cooling in an ice bath.^[3]
- The mixture is stirred at room temperature for 2 hours.^[3]
- The solvent is evaporated, and the residue is treated with 2 M hydrochloric acid.^[3]
- The aqueous layer is washed with diethyl ether, basified with sodium hydroxide, and extracted with diethyl ether.^[3]
- The organic extracts are dried and concentrated to give 2-amino-1-(4-methylphenyl)propan-1-ol.^[3]

Step 4a: Synthesis of (±)-cis-4,4'-DMAR

- A solution of cyanogen bromide (0.963 g, 9.1 mmol) in methanol (3 ml) is added to a mixture of 2-amino-1-(4-methylphenyl)propan-1-ol (1.36 g, 8.2 mmol) and anhydrous sodium acetate

(2.04 g, 24.9 mmol) in methanol (20 ml) with cooling in an ice bath.[3]

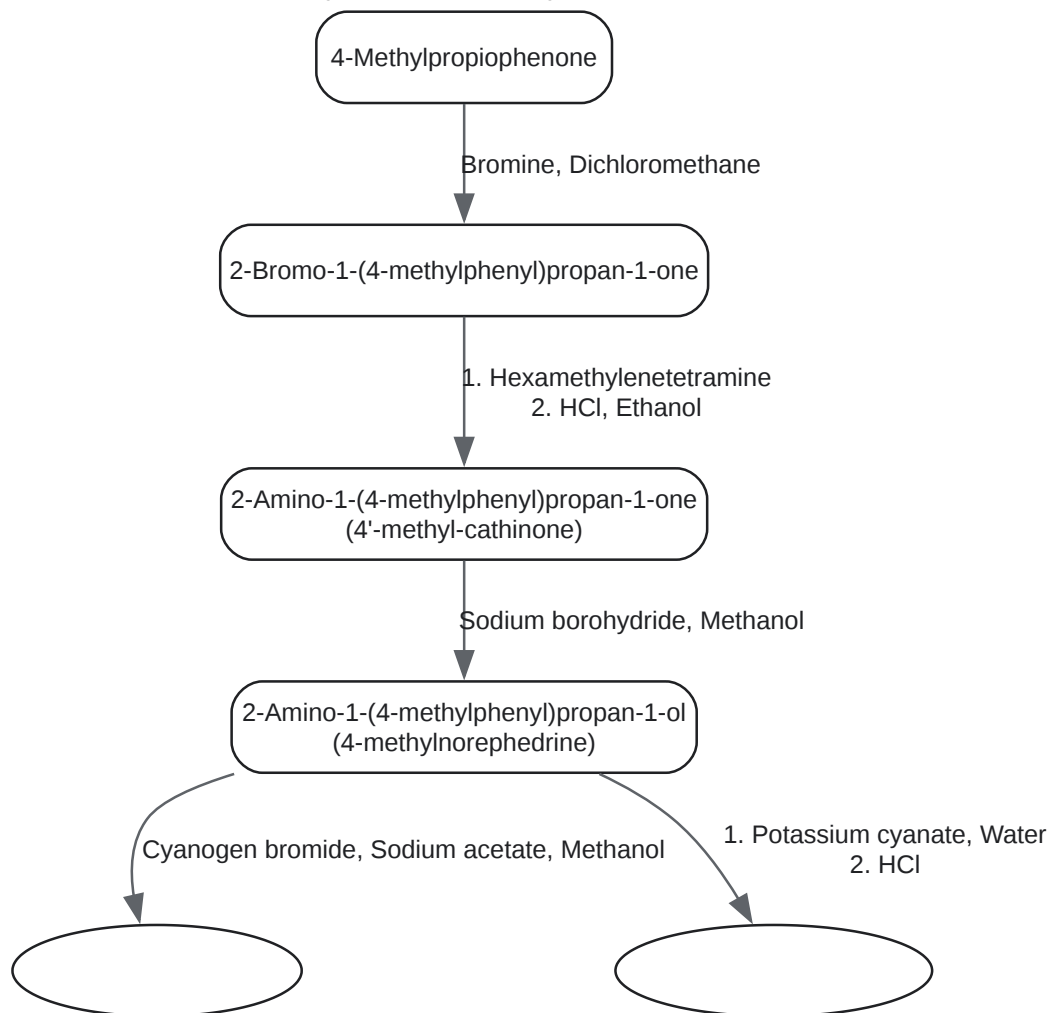
- The mixture is stirred for 3.5 hours.[3]
- The volatiles are removed, and saturated sodium carbonate is added to the residue until a white precipitate forms.[3]
- The precipitate is filtered to afford (±)-cis-4,4'-DMAR as a colorless solid.[3]

Step 4b: Synthesis of (±)-trans-4,4'-DMAR

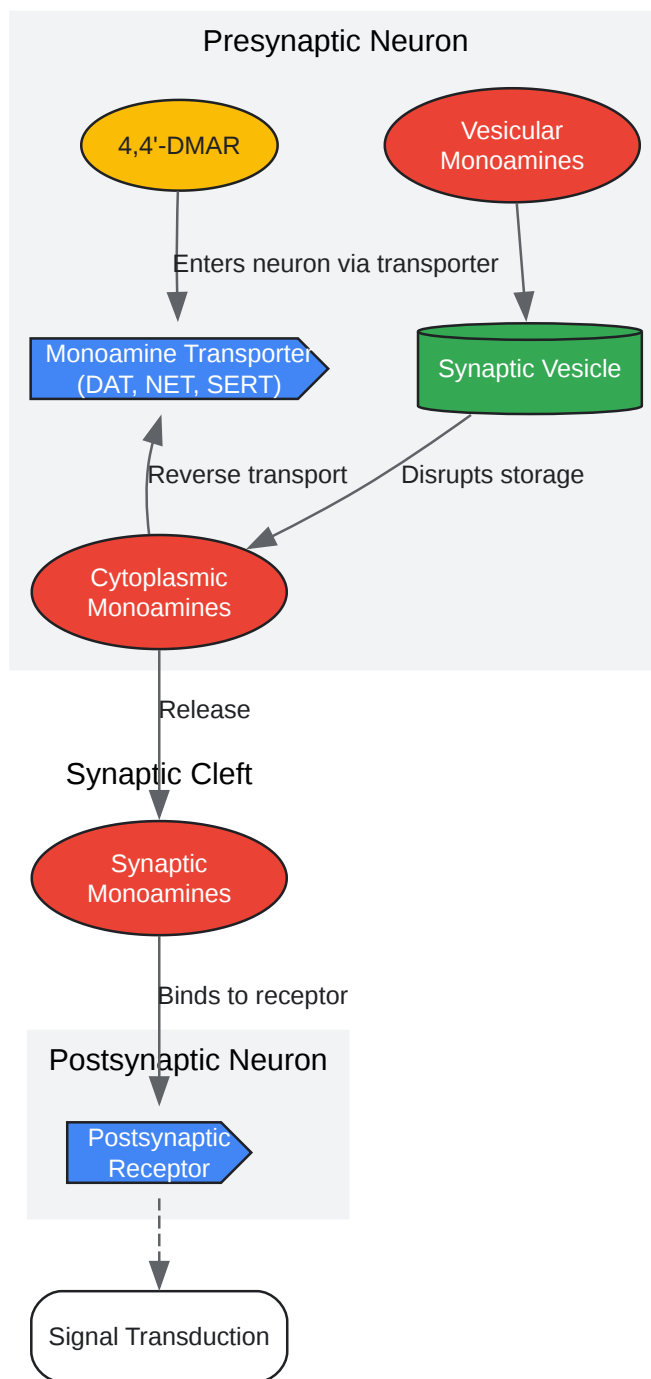
- A mixture of 2-amino-1-(4-methylphenyl)propan-1-ol hydrochloride (prepared from 830 mg, 5 mmol of the free base and ethereal hydrogen chloride) and potassium cyanate (434 mg, 5.4 mmol) in water (5 ml) is refluxed for 3 hours.[3]
- Aqueous hydrochloric acid (2 M, 5 ml) is then added slowly, followed by heating at reflux for an additional 2 hours.[3]
- The mixture is cooled to room temperature, and saturated aqueous sodium carbonate (50 ml) is added until a precipitate forms.[3]
- The solid is collected by filtration to afford (±)-trans-4,4'-DMAR as a pink powder.[3]

Synthesis Pathway Diagram

Synthesis Pathway of 4,4'-DMAR



Mechanism of Action of (±)-cis-4,4'-DMAR

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